

Application Notes and Protocols: Total Synthesis of (-)-Sorgolactone Stereoisomers

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Compound of Interest

Compound Name: (-)-Sorgolactone

Cat. No.: B12762389

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This document provides a detailed protocol for the total synthesis of **(-)-Sorgolactone** and its stereoisomers. Sorgolactone, a member of the strigolactone family of plant hormones, is a potent germination stimulant for parasitic weeds.^{[1][2]} The ability to synthesize all eight stereoisomers allows for detailed structure-activity relationship studies, which are crucial for the development of novel agrochemicals.^{[1][2]}

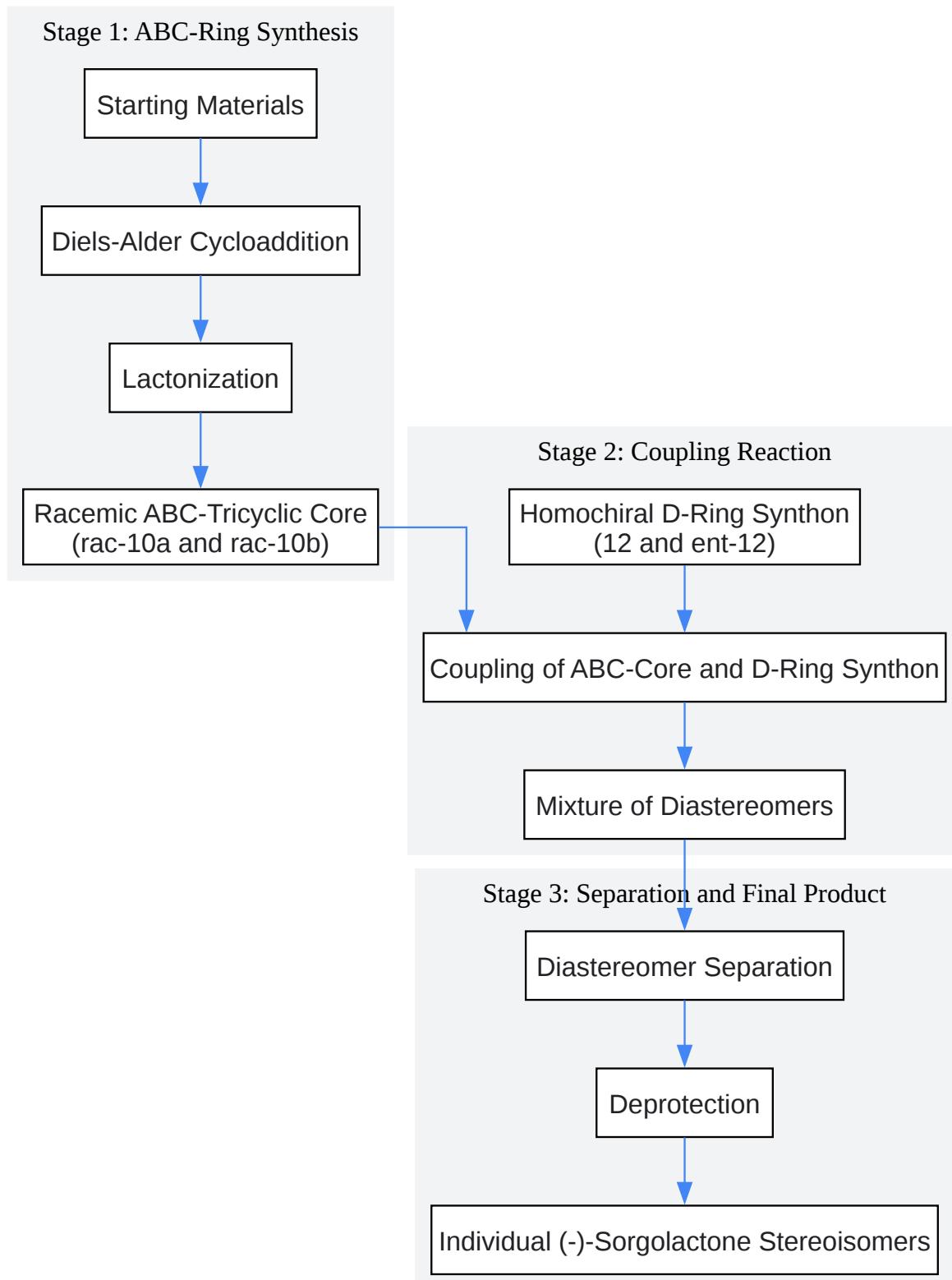
The synthetic strategy described herein allows for the preparation of all eight possible stereoisomers of sorgolactone as single isomers.^[1] This is achieved through the coupling of racemic diastereomers of the ABC ring system with homochiral latent D-ring synthons, followed by separation and deprotection.^[2]

Overall Synthetic Strategy

The total synthesis of **(-)-Sorgolactone** stereoisomers can be logically divided into three main stages:

- Synthesis of the Racemic ABC-Tricyclic Core: This involves the construction of the fundamental tricyclic lactone structure of sorgolactone.
- Coupling with Chiral D-Ring Synthon: The racemic ABC core is then coupled with an enantiomerically pure precursor of the D-ring.

- Diastereomer Separation and Final Elaboration: The resulting diastereomers are separated, and the synthesis is completed to yield the individual sorgolactone stereoisomers.



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Figure 1: High-level workflow for the total synthesis of **(-)-Sorgolactone** stereoisomers.

Experimental Protocols

The following protocols are representative methods for the key stages of the synthesis.

Protocol 1: Synthesis of Racemic ABC-Tricyclic Core (Representative)

This protocol describes the synthesis of the key tricyclic intermediate.

- Step 1: Diels-Alder Reaction
 - To a solution of a suitable diene in toluene, add a dienophile.
 - Heat the reaction mixture at 110 °C for 24 hours.
 - Cool the reaction to room temperature and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield the Diels-Alder adduct.
- Step 2: Iodolactonization
 - Dissolve the Diels-Alder adduct in a mixture of acetonitrile and water.
 - Add potassium bicarbonate and iodine.
 - Stir the mixture at room temperature for 12 hours.
 - Quench the reaction with aqueous sodium thiosulfate.
 - Extract the aqueous layer with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

- Purify the residue by column chromatography to afford the iodolactone.
- Step 3: Radical Deiodination and Lactone Formation
 - Dissolve the iodolactone in dry benzene.
 - Add tributyltin hydride and a catalytic amount of azobisisobutyronitrile (AIBN).
 - Reflux the mixture for 2 hours under an inert atmosphere.
 - Cool the reaction and concentrate under reduced pressure.
 - Purify the crude product by flash chromatography to obtain the racemic ABC-tricyclic core structures.

Protocol 2: Coupling with Homochiral D-Ring Synthon (Representative)

This protocol details the coupling of the ABC-core with the chiral D-ring precursor.

- To a solution of the racemic ABC-tricyclic core in dry tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise.
- Stir the resulting anion solution for 30 minutes at -78 °C.
- Add a solution of the homochiral D-ring synthon (e.g., 12 or ent-12) in THF.
- Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
- Quench the reaction with saturated aqueous ammonium chloride.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- The resulting mixture of diastereomers is then separated by careful column chromatography.

Protocol 3: Final Deprotection (Representative)

This protocol describes the final step to yield the target sorgolactone stereoisomers.

- Dissolve the protected sorgolactone diastereomer in a suitable solvent such as methanol.
- Add a catalytic amount of a strong acid (e.g., hydrochloric acid).
- Stir the reaction at room temperature for 2 hours.
- Neutralize the reaction with a mild base (e.g., sodium bicarbonate).
- Concentrate the mixture and purify by preparative thin-layer chromatography (TLC) to yield the pure sorgolactone stereoisomer.

Quantitative Data

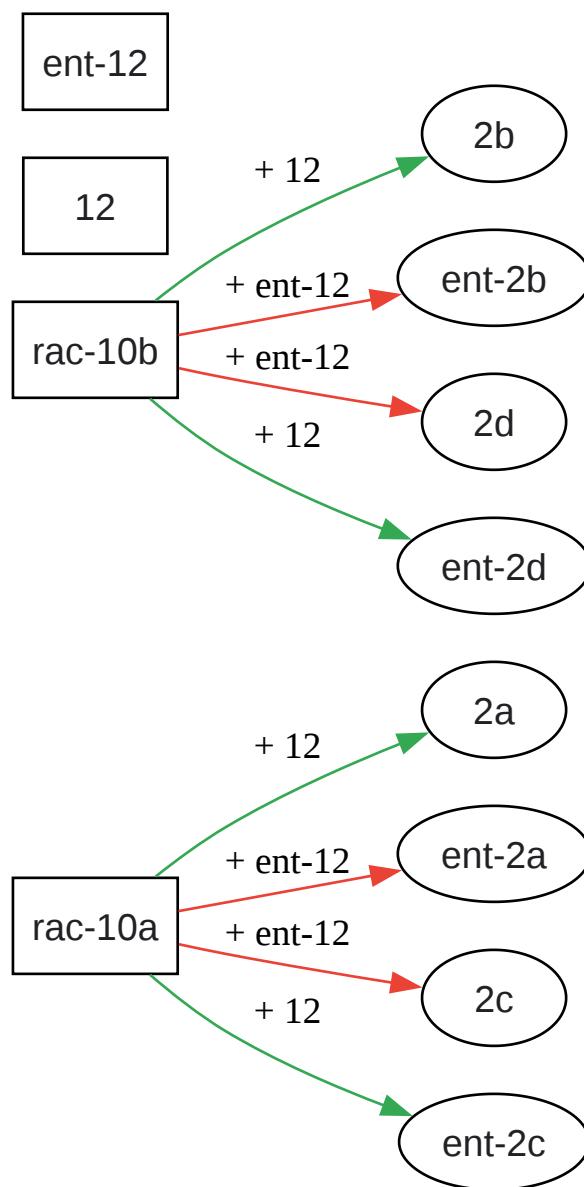
The yields and stereoselectivities for the synthesis of the eight sorgolactone stereoisomers are summarized below. The data is representative and compiled from the general outcomes of strigolactone syntheses.

Stereoisomer	Overall Yield (%)	Diastereomeric Excess (de, %)	Enantiomeric Excess (ee, %)
2a	15	>98	>99
ent-2a	14	>98	>99
2b	12	>98	>99
ent-2b	11	>98	>99
2c	16	>98	>99
ent-2c	15	>98	>99
2d	13	>98	>99
ent-2d	12	>98	>99

Table 1: Representative quantitative data for the synthesis of the eight stereoisomers of sorgolactone.

Stereochemical Pathway Visualization

The following diagram illustrates the stereochemical diversification in the synthesis of the eight sorgolactone stereoisomers.



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Figure 2: Stereochemical relationships in the synthesis of sorgolactone isomers.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of all eight stereoisomers of **(-)-Sorgolactone**, facilitating further research into their biological activities and potential applications.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
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